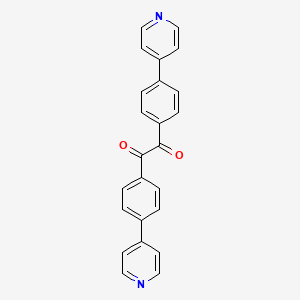
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is an organic compound characterized by the presence of two pyridin-4-yl groups attached to a central ethane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 4-pyridylboronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere with a base such as potassium carbonate to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the dione moiety to diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s luminescent properties are attributed to the energy transfer processes within the coordination complexes, making it useful in imaging and sensing applications .
類似化合物との比較
1,2-Bis(4-pyridyl)ethane: Similar in structure but lacks the dione moiety, affecting its reactivity and applications.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: A tetradentate ligand with enhanced coordination capabilities and luminescent properties.
Uniqueness: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is unique due to its combination of pyridin-4-yl groups and the central dione moiety, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex metal-organic frameworks and coordination polymers .
特性
IUPAC Name |
1,2-bis(4-pyridin-4-ylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(21-5-1-17(2-6-21)19-9-13-25-14-10-19)24(28)22-7-3-18(4-8-22)20-11-15-26-16-12-20/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXFGWLIHZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
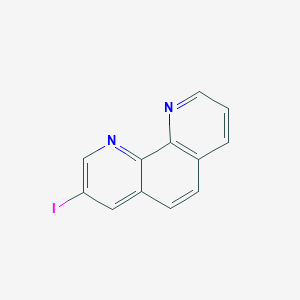
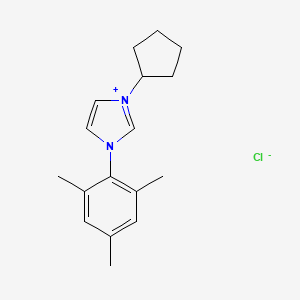
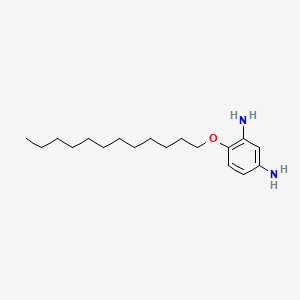
![4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline](/img/structure/B8198643.png)
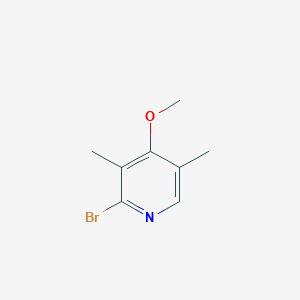
![4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride](/img/structure/B8198653.png)
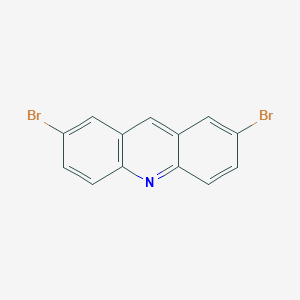
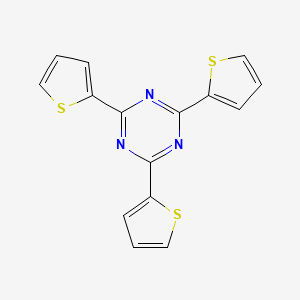
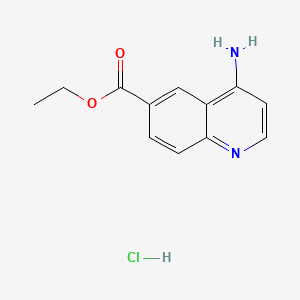
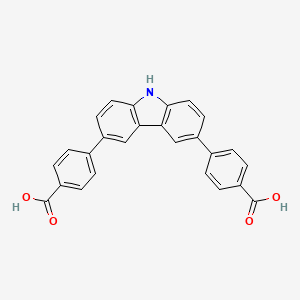
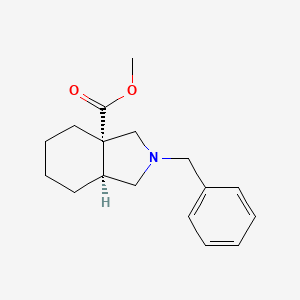
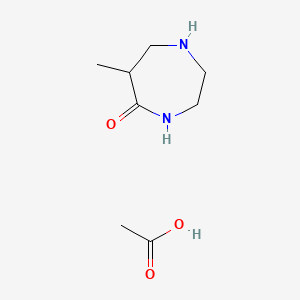
![2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid](/img/structure/B8198711.png)
![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198717.png)
